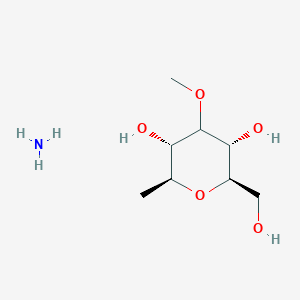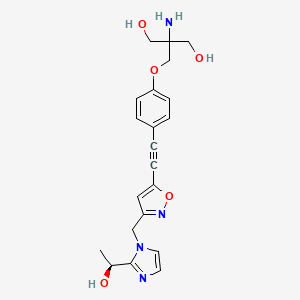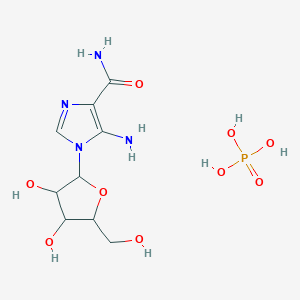
(R)-2-Methyl-N-(2-methyl-4-(N-(1-(1-methylpiperidin-4-yl)ethyl)sulfamoyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IPG7236 is a first-in-class small molecule antagonist of CC chemokine receptor 8 (CCR8). This compound has garnered significant attention due to its potential in cancer therapy, particularly in reversing the immunosuppressive microenvironment within tumors. By blocking CCR8-mediated regulatory T cell (Treg) migration and immunosuppression, IPG7236 enhances anti-cancer immunity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of IPG7236 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving selective functional group transformations and purifications .
Industrial Production Methods
Industrial production of IPG7236 likely involves large-scale organic synthesis techniques, ensuring high purity and yield. The process would include optimization of reaction conditions, use of high-efficiency catalysts, and advanced purification methods such as chromatography and crystallization .
化学反応の分析
Types of Reactions
IPG7236 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within IPG7236, potentially altering its activity.
Substitution: IPG7236 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce more saturated compounds .
科学的研究の応用
IPG7236 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study CCR8-related pathways and interactions.
Biology: Investigated for its role in modulating immune cell functions, particularly Treg cells.
Medicine: Under clinical trials for its potential in cancer therapy, especially in combination with PD-1 antibodies for treating triple-negative breast cancer.
作用機序
IPG7236 exerts its effects by antagonizing CCR8, a receptor predominantly expressed on tumor-infiltrated Treg cells. The ligands for CCR8, such as CCL1 and CCL18, are secreted by cancer cells and stromal cells in the tumor microenvironment. By blocking CCR8, IPG7236 inhibits Treg migration and immunosuppressive functions, thereby enhancing anti-cancer immunity. This mechanism is distinct from other CCR8-targeting therapies that rely on antibody-dependent cellular cytotoxicity (ADCC) to deplete Treg cells .
類似化合物との比較
Similar Compounds
Compound 1: Another CCR8 antagonist with similar anti-cancer properties.
Compound 2: A monoclonal antibody targeting CCR8 with enhanced ADCC function.
Compound 3: A small molecule inhibitor targeting a different chemokine receptor but with overlapping therapeutic applications
Uniqueness of IPG7236
IPG7236 is unique in its mechanism of action, as it blocks Treg chemotaxis and immunosuppressive function without relying on ADCC. This provides a significant safety advantage, given the widespread expression of CCR8 in various cell types. Additionally, IPG7236 has shown significant efficacy in preclinical models and is the first small molecule antagonist of CCR8 to enter clinical trials .
特性
CAS番号 |
2756350-91-9 |
|---|---|
分子式 |
C23H31N3O3S |
分子量 |
429.6 g/mol |
IUPAC名 |
2-methyl-N-[2-methyl-4-[[(1R)-1-(1-methylpiperidin-4-yl)ethyl]sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C23H31N3O3S/c1-16-7-5-6-8-21(16)23(27)24-22-10-9-20(15-17(22)2)30(28,29)25-18(3)19-11-13-26(4)14-12-19/h5-10,15,18-19,25H,11-14H2,1-4H3,(H,24,27)/t18-/m1/s1 |
InChIキー |
PDAOEKSLYKFTKF-GOSISDBHSA-N |
異性体SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)N[C@H](C)C3CCN(CC3)C)C |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)NC(C)C3CCN(CC3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


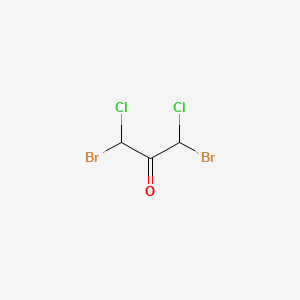
![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
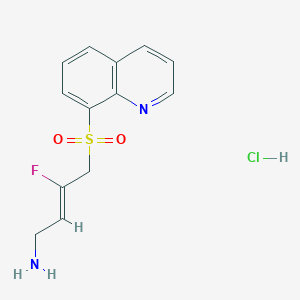
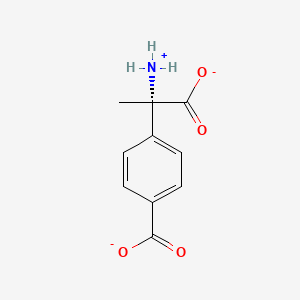
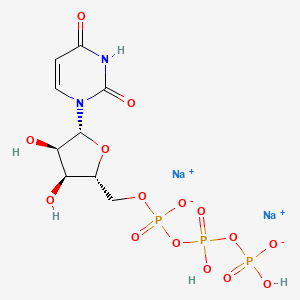
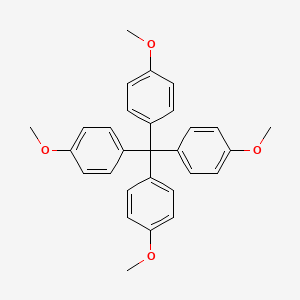
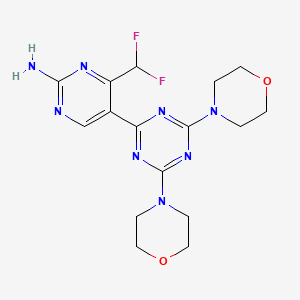
![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
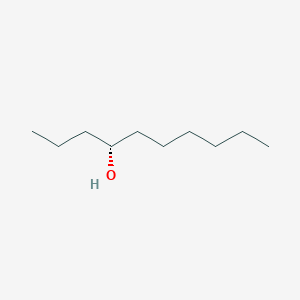
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
